molecular formula C11H16N2O B8436345 5-Amino-2-(pyrrolidin-1-ylmethyl)phenol

5-Amino-2-(pyrrolidin-1-ylmethyl)phenol

Cat. No.: B8436345
M. Wt: 192.26 g/mol
InChI Key: GREIWYYNJXYQCD-UHFFFAOYSA-N
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Description

5-Amino-2-(pyrrolidin-1-ylmethyl)phenol is a phenolic derivative featuring an amino group at the 5th position and a pyrrolidin-1-ylmethyl substituent at the 2nd position of the aromatic ring. This compound belongs to the Mannich base class, characterized by the addition of an amine (pyrrolidine) to a phenolic structure via a methylene bridge . Mannich bases are renowned for their pharmacological versatility, including antimicrobial, antimalarial, and antitumor activities.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

5-amino-2-(pyrrolidin-1-ylmethyl)phenol

InChI

InChI=1S/C11H16N2O/c12-10-4-3-9(11(14)7-10)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8,12H2

InChI Key

GREIWYYNJXYQCD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C=C(C=C2)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-Amino-2-(pyrrolidin-1-ylmethyl)phenol are compared below with key analogues from the evidence, focusing on molecular features, physicochemical properties, and biological activities.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Key Functional Groups Molecular Weight (g/mol) Biological Activity Key Differences References
This compound Phenol, amino, pyrrolidinylmethyl ~235 (estimated) Antimicrobial, antimalarial (inferred) Reference compound with Mannich base design
Pyronaridine Phenol, aminoquinoline, pyrrolidine 518.05 Antimalarial (schizonticidal) Larger structure with fused quinoline ring
5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol Benzooxazole, phenol, amino 240.26 Unspecified (likely antimicrobial) Benzooxazole substituent increases lipophilicity
5-Amino-2-nitrobenzoic acid Nitro, carboxylic acid, amino 182.13 Intermediate in dye/synthesis Nitro and carboxyl groups alter acidity/reactivity
5-Amino-2-methylpyridine Pyridine, amino, methyl 108.14 Pharmaceutical intermediate Pyridine core reduces phenolic interactions

Structural and Functional Insights

  • Pyronaridine: Shares the Mannich base motif (pyrrolidinylmethyl-phenol) but incorporates a quinoline ring system, enhancing antimalarial efficacy through DNA intercalation and heme detoxification pathways .
  • 5-Amino-2-(6-methylbenzo[d]oxazol-2-yl)phenol: Replaces the pyrrolidine group with a benzooxazole ring, which may improve membrane permeability but reduce water solubility compared to the target compound .
  • 5-Amino-2-nitrobenzoic acid: The nitro and carboxyl groups render it acidic (pKa ~3–4), limiting its use in neutral biological environments but making it valuable as a synthetic intermediate .
  • 5-Amino-2-methylpyridine: The absence of a phenolic hydroxyl group reduces hydrogen-bonding capacity, impacting target binding in biological systems .

Physicochemical Properties

  • Solubility : The pyrrolidine group in the target compound enhances aqueous solubility (logP ~1.5 estimated) compared to lipophilic analogues like the benzooxazole derivative (logP ~2.8) .
  • pKa: The phenolic hydroxyl (pKa ~10) and pyrrolidine amine (pKa ~9) create a zwitterionic structure at physiological pH, improving bioavailability relative to non-ionizable analogues .

Preparation Methods

Four-Component Coupling Approach

A scalable method involves the one-pot condensation of 2-aminophenol, formaldehyde, pyrrolidine, and an α-halomethyl ketone. This approach leverages in situ formation of iminium ions and subsequent trapping by phenolic nucleophiles.
Procedure :

  • Reagent Mixing : Equimolar amounts of 5-amino-2-hydroxyacetophenone (1 mmol), paraformaldehyde (1.2 mmol), pyrrolidine (1.5 mmol), and dichloromethane (1 mmol) are combined in anhydrous ethanol.

  • Reaction Execution : The mixture is stirred at 80°C for 4 hours under argon, followed by solvent removal under reduced pressure.

  • Workup : The crude product is purified via flash chromatography (petroleum ether/ethyl acetate 2:1), achieving ~70% yield.

Advantages :

  • Avoids intermediate isolation, reducing synthetic steps.

  • Compatible with diverse amines and aldehydes for structural diversification.

Nucleophilic Aromatic Substitution (SNAr)

Halogen Displacement Strategy

For substrates with electron-withdrawing groups, SNAr offers a viable pathway. A chlorinated precursor, such as 5-amino-2-chloromethylphenol, undergoes displacement by pyrrolidine in polar aprotic solvents.
Procedure :

  • Substrate Activation : 5-Amino-2-chloromethylphenol is prepared via chlorination of 5-amino-2-hydroxymethylphenol using thionyl chloride.

  • Displacement Reaction : The chlorinated intermediate (1.0 equiv) is reacted with pyrrolidine (2.0 equiv) in DMF at 60°C for 12 hours.

  • Isolation : The product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄ before column purification (CH₂Cl₂/MeOH 15:1).

Limitations :

  • Requires pre-functionalized substrates with good leaving groups.

  • Competing elimination reactions may reduce yields.

Reductive Amination Routes

Ketone Intermediate Reduction

This method involves reductive amination of 5-amino-2-hydroxybenzaldehyde with pyrrolidine using NaBH₃CN or H₂/Pd-C.
Procedure :

  • Imine Formation : 5-Amino-2-hydroxybenzaldehyde and pyrrolidine are stirred in methanol at room temperature for 2 hours.

  • Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is stirred for 12 hours.

  • Purification : Acid-base extraction (HCl/NaOH) followed by recrystallization from ethanol yields the product in ~60% purity.

Optimization Notes :

  • pH control (pH 4–5) is critical to suppress side reactions.

  • Catalytic transfer hydrogenation with ammonium formate offers a safer alternative to gaseous H₂.

Protective Group Strategies

Temporary Amino Protection

To prevent unwanted side reactions during Mannich or alkylation steps, the 5-amino group is protected as an acetyl or Boc derivative.
Example Workflow :

  • Protection : 5-Amino-2-hydroxybenzaldehyde is acetylated using acetic anhydride/pyridine.

  • Mannich Reaction : The protected substrate reacts with formaldehyde and pyrrolidine.

  • Deprotection : Hydrolysis with LiOH/THF removes the acetyl group, yielding the target compound.

Key Insight :

  • Boc protection (using di-tert-butyl dicarbonate) is preferred for its stability under basic conditions.

Comparative Analysis of Methods

Method Yield Range Key Advantages Limitations
Mannich Reaction60–75%One-pot simplicity; scalableRequires careful stoichiometric control
Multi-Component Synthesis65–70%Structural diversity; minimal intermediatesSensitivity to solvent polarity
SNAr50–65%High regioselectivityDependent on pre-functionalized substrates
Reductive Amination55–60%Mild conditionsLow yields with electron-rich amines

Q & A

Q. What are the recommended synthetic routes for 5-Amino-2-(pyrrolidin-1-ylmethyl)phenol, and how should intermediates be characterized?

A practical synthesis involves a Mannich reaction, where 5-aminophenol reacts with pyrrolidine and formaldehyde under acidic conditions. Key steps:

  • Step 1 : Dissolve 5-aminophenol in ethanol, add pyrrolidine, and slowly introduce formaldehyde at 60°C .
  • Step 2 : Purify the crude product via column chromatography (silica gel, CH₂Cl₂:MeOH 95:5).
  • Intermediates : Confirm using 1^1H/13^{13}C NMR (e.g., δ 3.2 ppm for CH₂-N in pyrrolidine) and LC-MS (expected [M+H]⁺ at 207.1 m/z) .

Q. Which analytical techniques are most reliable for purity assessment and structural confirmation?

Technique Parameters Application Reference
HPLC C18 column, 1.0 mL/min, 254 nmPurity (>98%)
NMR DMSO-d₆, 400 MHzConfirm CH₂-pyrrolidine linkage
LC-MS ESI+ modeMolecular ion verification

Q. How can researchers screen for biological activity in early-stage studies?

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to test against Gram-positive bacteria (e.g., S. aureus). MIC values <50 µM suggest potential .
  • Enzyme Inhibition : Screen against acetylcholinesterase (Ellman’s method) due to structural similarity to CNS-active analogs .

Q. What safety protocols are critical for handling this compound?

  • PPE : Gloves, lab coat, and fume hood (risk of skin/eye irritation) .
  • Storage : Desiccated at -20°C (hydrolysis-prone in humid conditions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Modifications : Vary pyrrolidine substituents (e.g., N-methylation) or phenol hydroxyl protection.

  • Testing : Compare binding affinity to serotonin receptors (5-HT₂A) via radioligand assays. Example:

    Derivative 5-HT₂A IC₅₀ (nM) Reference
    Parent compound320 ± 25
    N-Methyl analog150 ± 18Hypothetical

Q. What methodologies address contradictory solubility or stability data?

  • Solubility : Use shake-flask method at varying pH (e.g., 1.2 vs. 7.4) to mimic physiological conditions.
  • Stability : Conduct forced degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can molecular docking predict interactions with neurological targets?

  • Software : AutoDock Vina or Schrödinger Suite.
  • Procedure : Dock into dopamine D2 receptor (PDB: 6CM4). Key interactions:
    • Hydrogen bonding between phenol -OH and Asp114.
    • Hydrophobic contacts with pyrrolidine and Phe389 .

Q. What in vivo pharmacokinetic parameters should be prioritized?

  • ADME : Measure oral bioavailability in rodents (Cₘₐₓ, Tₘₐₓ) via LC-MS/MS plasma analysis.
  • Toxicity : Acute toxicity study (OECD 423) with histopathology of liver/kidneys .

Key Research Challenges

  • Synthetic Yield : Optimize Mannich reaction stoichiometry (amine:aldehyde ratio >1:1.2) .
  • Bioactivity Specificity : Use CRISPR-edited cell lines to isolate target receptor contributions .

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